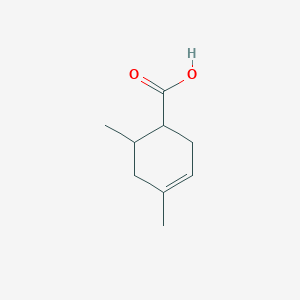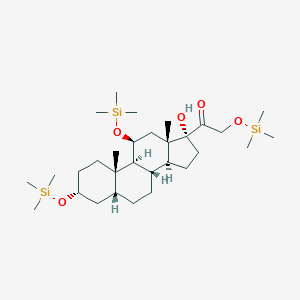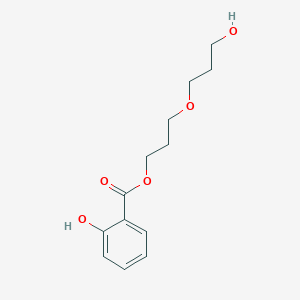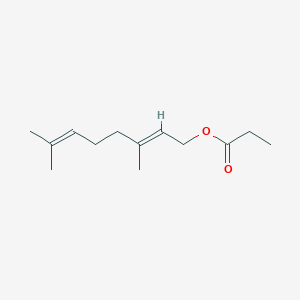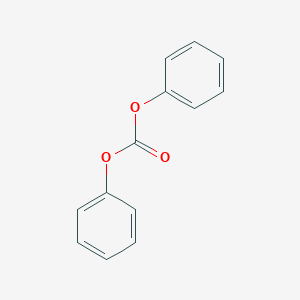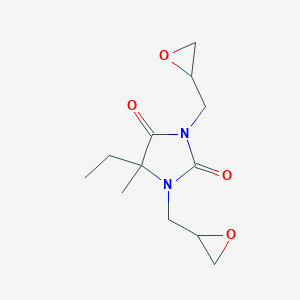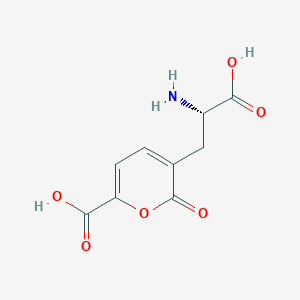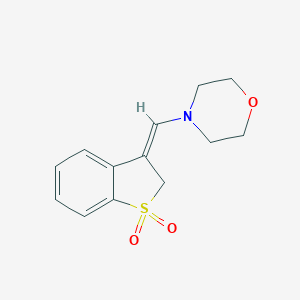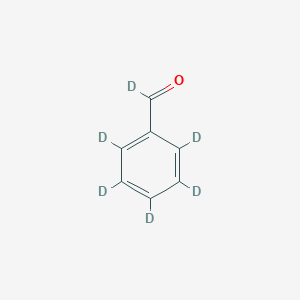
Benzaldehyde-d6
概要
説明
Benzaldehyde-d6 is a labeled analog of Benzaldehyde, which is mainly used as a precursor to other organic compounds, such as pharmaceuticals and plastic additives . The molecular weight is 112.16 .
Synthesis Analysis
The selective synthesis of benzaldehyde and substituted benzaldehydes from corresponding benzyl alcohols has been carried out by using hypochlorite as an oxidant in an organic medium under phase transfer catalysis . Another method for the synthesis of Benzene-d6 was discovered using [Cp*PMe 3 IrH 3 ] [OTf] as the catalyst at H/D exchange reaction between benzene and deuterium oxide .Molecular Structure Analysis
Benzaldehyde has a molecular formula of C7H6O . Its structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Benzaldehyde-d6 can be used in the selective hydrogenation of benzaldehyde under visible light illumination . It can also be produced from toluene by partial oxidation .Physical And Chemical Properties Analysis
Benzaldehyde is a colorless liquid at room temperature, with a molecular weight of 106.12 g/mol . Its melting point is just below room temperature at -26°C, while its boiling point is significantly higher at 179°C . As for its density, it weighs around 1.044 g/mL .科学的研究の応用
Synthesis of Natural Benzaldehyde
Benzaldehyde-d6 is used in the synthesis of natural benzaldehyde . Natural benzaldehyde is an aromatic flavor compound that is produced from natural sources such as cassia oil . However, producing natural benzaldehyde from these sources can be expensive . Therefore, researchers have proposed different processes for its synthesis, including ozonization process, near-critical water hydrolysis process, toxic phase transfer, or surfactants catalytic process .
Green Chemical Routes
Benzaldehyde-d6 is used in green chemical routes . These routes use aqueous systems and are applied to the transformation of trans-cinnamaldehyde to benzaldehyde . The first experimental results show remarkable conversion for the first and third systems .
Flavor and Fragrance Industry
Benzaldehyde-d6 is widely used in the flavor and fragrance industry . It is the key to synthesizing a variety of organic compounds, making it a valuable tool in organic synthesis and industry .
Synthesis of Phenyl Nitropropen
Benzaldehyde-d6 is the starting product for the synthesis of phenyl nitropropen, an intermediate of amphetamine . This compound has a strong stimulating effect .
Oxidation of Toluene
Benzaldehyde-d6 can be obtained through the oxidation of toluene in an acidic environment . This process is usually carried out with magnesium dioxide .
Catalytic Hydrogenation
Benzaldehyde-d6 is used in the one-step catalytic hydrogenation of methyl benzoate . This process aligns with the principles of atom economy and green production .
作用機序
Target of Action
Benzaldehyde-d6, like its non-deuterated counterpart Benzaldehyde, primarily targets the respiratory system . It is absorbed well via the gastrointestinal tract, skin, and lungs . The main effects during occupational exposure to benzaldehyde are irritation of the skin, eyes, and mucous membranes of the respiratory passages .
Mode of Action
Benzaldehyde-d6 interacts with its targets, causing a variety of changes. In rats exposed to the substance by inhalation, benzaldehyde is rapidly distributed, especially in the blood and kidneys, and excreted very rapidly almost exclusively with the urine with a half-time of about 10 minutes . After oxidation of benzaldehyde to benzoic acid, the main urinary metabolites are glucuronic acid conjugates or hippuric acid; after reduction of benzaldehyde to benzyl alcohol, the excretion product is benzyl mercapturic acid .
Biochemical Pathways
Benzaldehyde-d6 is involved in several biochemical pathways. In petunia, benzaldehyde is synthesized via the β-oxidative pathway in peroxisomes . Another pathway involves the enzymatic production of benzaldehyde from l-phenylalanine using four enzymes: l-amino acid deaminase (AAD), 4-hydroxymandelate synthase (HMAS), (S)-mandelate dehydrogenase (SMDH), and benzoylformate decarboxylase (BFDC) .
Pharmacokinetics
The pharmacokinetics of Benzaldehyde-d6 involves its absorption, distribution, metabolism, and excretion (ADME). It is absorbed well via the gastrointestinal tract, skin, and lungs . After absorption, it is rapidly distributed, especially in the blood and kidneys . Benzaldehyde-d6 is rapidly metabolized to at least 13 different metabolites or products . The half-life (T 1/2) of Benzaldehyde-d6 was approximately 60 minutes .
Result of Action
The molecular and cellular effects of Benzaldehyde-d6’s action are diverse. It causes moderate irritation on the skin and slight irritation in the eye . Sensitizing effects on the skin can be induced in guinea pigs only after induction with intradermal injection . In vitro studies with benzaldehyde yielded evidence of, at most, weak genotoxic activity .
Action Environment
The action, efficacy, and stability of Benzaldehyde-d6 can be influenced by environmental factors. For instance, its solubility in different solvents can affect its bioavailability and thus its action . It is completely soluble in organic solvents such as ethanol, diethyl ether and slightly soluble in water
Safety and Hazards
将来の方向性
特性
IUPAC Name |
deuterio-(2,3,4,5,6-pentadeuteriophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H/i1D,2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUMNYLRZRPPJDN-MZWXYZOWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514616 | |
| Record name | (formyl-~2~H_6_)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde-d6 | |
CAS RN |
17901-93-8 | |
| Record name | (formyl-~2~H_6_)Benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzaldehyde-d6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is benzaldehyde-d6 used in analytical chemistry?
A1: Benzaldehyde-d6 is frequently employed as an internal standard in analytical techniques like gas chromatography–mass spectrometry (GC-MS). [1, 2] This is particularly useful for quantifying other volatile compounds, as demonstrated in studies analyzing the flavor profiles of sour cherry juice and puree. [1, 2] Its inclusion allows for more accurate quantification by correcting for variations in sample preparation and analysis.
Q2: What is the significance of deuterium substitution in benzaldehyde-d6 for studying chemical reactions?
A2: The replacement of hydrogen with deuterium in benzaldehyde-d6 provides a means to investigate reaction mechanisms through kinetic isotope effects. [3] A study on benzaldehyde phosphorescence revealed that deuterium substitution significantly impacted phosphorescence lifetimes. [3] This difference in behavior between benzaldehyde and benzaldehyde-d6 can provide insights into the rate-determining steps and the nature of the excited states involved in the reaction.
Q3: Can you elaborate on the use of benzaldehyde-d6 in investigating the mechanism of a specific chemical reaction?
A3: In a study focusing on nickel(II) catalyzed oxidative amidation of aldehydes, benzaldehyde-d6 was reacted with benzylamine. [4] Researchers observed the presence of deuterium in both the alcohol byproduct and the target amide product. [4] This observation provided crucial evidence for a proposed mechanism involving a nickel hydride intermediate and deuterium transfer steps.
Q4: Does the use of benzaldehyde-d6 impact the flavor profile of food products?
A4: While benzaldehyde-d6 is used for analysis, its addition, typically in minute quantities for analytical purposes, is not known to noticeably affect the sensory characteristics of food products. [1, 2] Its value lies in its ability to help quantify other volatile compounds responsible for flavor.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzo[a]phenaleno[1,9-hi]acridine](/img/structure/B91711.png)
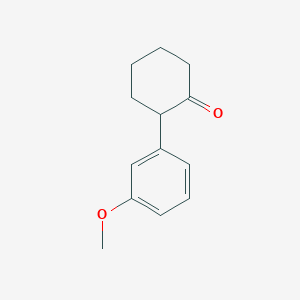

![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
